2,3-Dicyano-5,6-diphenylpyrazine
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dicyano-5,6-diphenylpyrazine derivatives involves oxidative coupling reactions and condensation processes. Shirai et al. (1998) detailed the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes through an oxidative coupling reaction, highlighting its potential as a fluorescent chromophore for dye materials due to its symmetrical structure and strong intramolecular charge-transfer chromophoric system (Shirai et al., 1998). Similarly, Jaung et al. (1996) synthesized new fluorescent styryl dyes derived from 2,3-dicyano-5-methylpyrazines, indicating the versatility of the dicyanopyrazine core in the development of materials for non-linear optical applications (Jaung et al., 1996).
Molecular Structure Analysis
The molecular structure of 2,3-Dicyano-5,6-diphenylpyrazine derivatives often features a V-shaped geometry with a lack of planarity between the two arms, as reported by Cristiano et al. (2007) in their study on luminescent low molecular mass materials based on 2,3-dicyanopyrazine (Cristiano et al., 2007). This unique structure contributes to the material's optical and thermal properties, making it suitable for applications in light-emitting devices.
Chemical Reactions and Properties
The reactivity of 2,3-Dicyano-5,6-diphenylpyrazine with various reagents leads to a wide range of chemical reactions, producing derivatives with diverse properties. For instance, Hou et al. (1993) explored the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, yielding mono-substituted or bis-substituted products with potential non-linear optical properties (Hou et al., 1993).
Scientific Research Applications
Electronic Spectra Study in Tetraazaphthalocyanines : It is used for studying the effects of structural modifications on the electronic spectra of tetraazaphthalocyanines (S. Kudrevich & J. E. Lier, 1996).
Synthesis of 2-Hydroxypyrazine 1-Oxides : This compound is useful in the synthesis of 2-hydroxypyrazine 1-oxides, which can be converted to their corresponding chloropyrazines (A. Ohta et al., 1981).
Synthesis and Spectral Characteristics : It is employed in the synthesis of porphyrazines with symmetric and unsymmetrical structures, with investigations into their spectral characteristics (N. Galanin & G. P. Shaposhnikov, 2009).
Formation of Nitrogen- and Sulfur-Containing Heterocycles : This compound is used in the syntheses of nitrogen- and sulfur-containing heterocycles, demonstrating its versatility in organic chemistry (L. A. Myshkina & T. S. Safonova, 1970).
Synthesis of Condensed Pyrimidine, Pyrazine, and Pyridine Systems : It plays a role in chemical reactions to form derivatives of condensed pyrimidine, pyrazine, and pyridine systems (L. A. Myshkina & T. S. Safonov, 1975).
Study of Electrochemical, Absorption, and Emission Properties : The synthesis and characterization of 2,3-di(2-pyridyl)-5,6-diphenylpyrazine complexes are valuable for examining their electrochemical, absorption, and emission properties (Si-Hai Wu et al., 2012).
Application in Organic Light-Emitting Devices (OLEDs) : It is used as an emitting layer in multi-layered OLEDs, showing its potential in advanced electronic devices (C. Jang & J. Jaung, 2012).
Photodynamic Therapy of Cancer : Octaaza analogs of phthalocyanine, which can be synthesized using this compound, have potential applications in photodynamic therapy for cancer treatment (S. Kudrevich et al., 1994).
Future Directions
The future directions for the study and application of DCDPP could involve further exploration of its AIE activity and potential applications in optoelectronic devices, fluorescence sensors, and biological probes . Additionally, the development of more efficient synthesis methods could also be a focus .
properties
IUPAC Name |
5,6-diphenylpyrazine-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c19-11-15-16(12-20)22-18(14-9-5-2-6-10-14)17(21-15)13-7-3-1-4-8-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNNRFYGOENPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306059 | |
Record name | 2,3-Dicyano-5,6-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyano-5,6-diphenylpyrazine | |
CAS RN |
52197-23-6 | |
Record name | 5,6-Diphenyl-2,3-pyrazinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52197-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 173949 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052197236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC173949 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dicyano-5,6-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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